Hexacyclic 2-arylcarbapenems
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Overview
Description
Hexacyclic 2-arylcarbapenems are a class of compounds within the broader category of carbapenem antibiotics. These compounds are characterized by their hexacyclic structure, which includes six interconnected rings, and an aryl group attached to the carbapenem core. They are known for their potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexacyclic 2-arylcarbapenems typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the β-lactam ring, followed by the construction of the hexacyclic core through a series of cyclization reactions. Key reagents used in these steps include triethyl phosphite, diethyl phosphite, methyl lithium, and carbon tetrabromide .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. These methods may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Hexacyclic 2-arylcarbapenems undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone or aldehyde groups within the structure to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Hexacyclic 2-arylcarbapenems have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of more complex molecules and as catalysts in various organic reactions.
Biology: These compounds are studied for their interactions with biological macromolecules and their potential as enzyme inhibitors.
Medicine: this compound are primarily investigated for their antibacterial properties, particularly against resistant bacterial strains.
Mechanism of Action
The mechanism of action of hexacyclic 2-arylcarbapenems involves the inhibition of bacterial cell wall synthesis. These compounds target penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to PBPs, this compound prevent the formation of a functional cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
- Imipenem
- Meropenem
- Doripenem
- Ertapenem
- Panipenem-betamipron
- Biapenem
These comparisons highlight the unique structural features and potential advantages of hexacyclic 2-arylcarbapenems over other carbapenem antibiotics.
Properties
Molecular Formula |
C23H19NO5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
18-(1-hydroxyethyl)-19-oxo-10-oxa-20-azahexacyclo[11.9.0.03,11.04,9.016,22.017,20]docosa-1,3(11),4,6,8,12,21-heptaene-21-carboxylic acid |
InChI |
InChI=1S/C23H19NO5/c1-10(25)18-20-13-7-6-11-8-17-15(12-4-2-3-5-16(12)29-17)9-14(11)19(13)21(23(27)28)24(20)22(18)26/h2-5,8-10,13,18,20,25H,6-7H2,1H3,(H,27,28) |
InChI Key |
BNHFFLGBBLWUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2C3CCC4=CC5=C(C=C4C3=C(N2C1=O)C(=O)O)C6=CC=CC=C6O5)O |
Origin of Product |
United States |
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